L-Arginine alpha-ketoglutarate

Descripción general

Descripción

L-Arginine alpha-ketoglutarate is a compound formed by the combination of the amino acid L-arginine and the tricarboxylic acid cycle intermediate 2-oxoglutarate. This compound is known for its role in various biochemical processes, including amino acid metabolism and energy production. It is widely studied for its potential benefits in enhancing athletic performance, promoting muscle growth, and supporting cardiovascular health.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-Arginine alpha-ketoglutarate can be synthesized through the reaction of L-arginine with 2-oxoglutarate under controlled conditions. The reaction typically involves the use of solvents such as water or ethanol and may require the presence of catalysts to facilitate the reaction. The reaction is carried out at a specific temperature and pH to ensure optimal yield and purity of the product.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale fermentation processes. Microorganisms such as bacteria or yeast are genetically engineered to overproduce L-arginine and 2-oxoglutarate. These microorganisms are cultured in bioreactors under controlled conditions, and the desired compound is extracted and purified from the fermentation broth.

Análisis De Reacciones Químicas

Types of Reactions: L-Arginine alpha-ketoglutarate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolic functions and its role in biochemical pathways.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur in the presence of nucleophiles such as amines or thiols, often under mild conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of L-arginine and 2-oxoglutarate, which play crucial roles in metabolic pathways and cellular functions.

Aplicaciones Científicas De Investigación

Sports Nutrition and Performance Enhancement

Nitric Oxide Production

AAKG is primarily recognized for its role in enhancing nitric oxide (NO) production, which is crucial for vasodilation and improved blood flow during exercise. This property may lead to enhanced performance and recovery among athletes.

- Case Study : A study involving 23 young adults demonstrated that supplementation with AAKG combined with creatine resulted in greater improvements in bench press strength compared to creatine alone or a placebo. The AAKG group showed a significant increase in upper body muscle strength after six weeks of resistance training .

Muscle Recovery

Research indicates that AAKG supplementation can support muscle recovery post-exercise by stimulating muscle satellite cells and promoting repair processes.

- Findings : A review highlighted that AAKG enhances endurance, reduces fatigue, and supports faster recovery after exercise, making it beneficial for athletes engaged in high-intensity training .

Clinical Applications

Cardiovascular Health

AAKG has been studied for its potential benefits in cardiovascular health due to its ability to improve endothelial function through increased NO production.

- Research Insight : A study indicated that AAKG supplementation improved hemodynamic parameters such as blood flow and arterial dilation during resistance exercise, suggesting its role in enhancing cardiovascular responses .

Metabolic Health

The compound has shown promise in addressing metabolic disorders, including obesity and diabetes. Its role as a metabolic signal can influence protein synthesis and energy metabolism.

- Clinical Implication : Research suggests that AAKG may help manage conditions like non-alcoholic fatty liver disease by improving lipid metabolism and reducing steatosis . Additionally, it may aid in the treatment of hepatic encephalopathy by lowering ammonia levels in the blood .

Potential Anti-Aging Effects

Recent studies have explored the implications of AAKG in age-related diseases. Its antioxidant properties may protect against oxidative stress, a significant factor in aging.

- Research Findings : Evidence suggests that AAKG can enhance the activity of glutathione peroxidase, which helps maintain cellular redox balance and protects against free radical damage . This could have implications for longevity and overall health maintenance.

Supplementation Guidelines

While AAKG shows promise across various applications, optimal dosages and long-term effects require further investigation. Current studies typically utilize dosages ranging from 6g to 12g per day for performance enhancement.

| Application Area | Typical Dosage | Key Benefits |

|---|---|---|

| Sports Performance | 6g - 12g/day | Increased strength, improved recovery |

| Cardiovascular Health | 6g - 12g/day | Enhanced blood flow, arterial dilation |

| Metabolic Health | 6g - 12g/day | Improved lipid metabolism |

| Anti-Aging | 6g - 12g/day | Antioxidant effects |

Mecanismo De Acción

L-Arginine alpha-ketoglutarate exerts its effects through several molecular targets and pathways:

Nitric Oxide Production: L-arginine is a precursor for nitric oxide synthesis, which plays a vital role in vasodilation and blood flow regulation.

Energy Metabolism: 2-oxoglutarate is a key intermediate in the tricarboxylic acid cycle, contributing to energy production and metabolic regulation.

Protein Synthesis: The compound supports protein synthesis by providing essential amino acids and intermediates for anabolic processes.

Comparación Con Compuestos Similares

L-Arginine alpha-ketoglutarate is unique compared to other similar compounds due to its dual role in amino acid metabolism and energy production. Similar compounds include:

This compound: Similar in structure but differs in the specific keto acid component.

L-Arginine Malate: Combines L-arginine with malic acid, focusing more on energy production through the malate-aspartate shuttle.

L-Arginine Pyroglutamate: A combination of L-arginine and pyroglutamic acid, with potential cognitive benefits.

This compound stands out due to its comprehensive impact on both metabolic and cardiovascular health, making it a valuable compound in various scientific and industrial applications.

Actividad Biológica

L-Arginine alpha-ketoglutarate (AAKG) is a compound that combines the amino acid L-arginine with alpha-ketoglutarate, a key intermediate in the Krebs cycle. This compound has gained popularity in sports nutrition and supplementation due to its purported benefits in enhancing athletic performance, promoting muscle recovery, and improving overall vascular health. This article delves into the biological activity of AAKG, focusing on its mechanisms, effects on exercise performance, and relevant clinical studies.

Nitric Oxide Production

One of the primary mechanisms through which AAKG exerts its effects is by increasing the production of nitric oxide (NO). NO is a potent vasodilator that plays a crucial role in regulating blood flow and oxygen delivery to tissues. The supplementation of L-arginine, a precursor to NO, has been shown to enhance blood flow and improve exercise performance by promoting vasodilation .

Muscle Protein Synthesis

AAKG also contributes to muscle protein synthesis and recovery. By inhibiting muscle protein catabolism and promoting anabolic processes, it helps in muscle growth and repair after intense exercise. This effect is particularly beneficial for athletes looking to enhance their training adaptations .

Antioxidant Effects

Research indicates that AAKG may increase total antioxidant capacity in the body, which could mitigate oxidative stress during strenuous physical activity. This antioxidant effect may also contribute to improved recovery times following exercise .

Clinical Studies

-

Effects on Exercise Performance

A randomized controlled trial examined the effects of AAKG supplementation on muscular strength and endurance among resistance-trained males. Participants who ingested 4 g of AAKG showed significant improvements in one-repetition maximum (1RM) bench press performance compared to placebo groups, indicating enhanced muscular strength . -

Endurance and Recovery

Another study assessed the impact of AAKG on endurance performance. Subjects who supplemented with AAKG demonstrated increased time-to-exhaustion during high-intensity exercise sessions. Additionally, improvements were noted in recovery markers such as reduced blood lactate levels post-exercise . -

Vascular Health

The vasodilatory effects of AAKG were further supported by findings that indicated increased brachial artery blood flow and enhanced plasma levels of L-arginine following supplementation. These changes suggest improved vascular function, which is critical for athletic performance .

Data Table: Summary of Key Studies on AAKG

Case Studies

Case Study: Enhanced Performance in Athletes

A group of elite athletes supplemented with AAKG before high-intensity training sessions reported noticeable improvements in their performance metrics, including increased stamina and reduced fatigue during prolonged workouts. This anecdotal evidence aligns with clinical findings regarding enhanced nitric oxide production and improved vascular function.

Propiedades

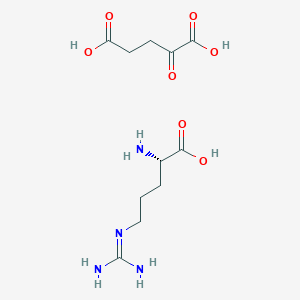

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.C5H6O5/c7-4(5(11)12)2-1-3-10-6(8)9;6-3(5(9)10)1-2-4(7)8/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H2,(H,7,8)(H,9,10)/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRNZHOQVAPMFX-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937505 | |

| Record name | 2-Oxopentanedioic acid--arginine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16856-18-1, 5256-76-8 | |

| Record name | Arginine α-oxoglutarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16856-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diarginine α-ketoglutarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5256-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginine oxoglurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016856181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxopentanedioic acid--arginine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-arginine 2-oxoglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGININE OXOGLURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVJ23A89RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the purported mechanism of action for L-Arginine alpha-ketoglutarate's effect on exercise performance?

A1: this compound (AAKG) is proposed to enhance athletic performance by increasing the availability of L-arginine, a precursor to nitric oxide (NO) synthesis [, ]. NO is a potent vasodilator, meaning it relaxes blood vessels, potentially leading to increased blood flow and improved delivery of oxygen and nutrients to working muscles [, ].

Q2: Are there any studies examining the combined effects of AAKG and creatine monohydrate on exercise performance?

A2: Research has explored the combined effects of chronic ingestion of AAKG and creatine monohydrate on anaerobic performance in strength-trained athletes []. While the specific findings of these studies can be found in the respective research articles, it's important to note that research in this area is ongoing.

Q3: Beyond exercise performance, are there any other potential applications of AAKG being investigated?

A3: AAKG is also being investigated for its potential in protecting athletes from overtraining []. Research suggests that AAKG, in combination with other bioactive compounds, might contribute to increased muscular force and endurance, faster adaptation to physical load, and improved recovery after training [].

Q4: Are there any documented risks or adverse effects associated with AAKG supplementation?

A4: While generally considered safe for short-term use, a case report linked the consumption of a pre-workout supplement containing AAKG, among other ingredients, to a hemorrhagic stroke in a young, healthy male []. It is crucial to acknowledge that attributing the adverse effect solely to AAKG is difficult due to the presence of other ingredients in the supplement.

Q5: How is muscle re-oxygenation measured in studies investigating AAKG's effects on exercise?

A5: Near-infrared spectroscopy (NIRS) is a non-invasive technique used to measure muscle re-oxygenation during and after exercise []. This technique allows researchers to assess the dynamics of oxygen delivery and utilization in working muscles following supplementation with compounds like AAKG.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.